molecular formula C6H2Br3NaO B8770138 Sodium 2,4,6-tribromophenolate CAS No. 2666-53-7

Sodium 2,4,6-tribromophenolate

Cat. No. B8770138
CAS RN: 2666-53-7
M. Wt: 352.78 g/mol
InChI Key: SECJJZLOAVXJDP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2,4,6-tribromophenolate is a useful research compound. Its molecular formula is C6H2Br3NaO and its molecular weight is 352.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium 2,4,6-tribromophenolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2,4,6-tribromophenolate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

2666-53-7

Product Name

Sodium 2,4,6-tribromophenolate

Molecular Formula

C6H2Br3NaO

Molecular Weight

352.78 g/mol

IUPAC Name

sodium;2,4,6-tribromophenolate

InChI

InChI=1S/C6H3Br3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H;/q;+1/p-1

InChI Key

SECJJZLOAVXJDP-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1Br)[O-])Br)Br.[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

It has been found that a liquid ketone such as acetone or methyl ethyl ketone when present in this reaction mixture tends to ensure that the desired tris(2,4,6-tribromophenoxy)-s-1,3,5-triazine product is formed in high purity. In experiments wherein a refluxing mixture of water and an alkanol (methanol), was used as the reaction medium for step d), it was found that some of the chloro groups in the cyanuric chloride reacted with the methanol to form bis-(tribromophenoxy)-methoxy-s-1,3,5-triazine as an impurity. On the other hand, when acetone or methyl ethyl ketone was used as the organic solvent in step d), the chloro groups were found to react exclusively with the sodium 2,4,6-tribromophenolate despite of the presence of a large amount of water in the reaction mixture which was carried over from the prior bromination step and the prior use of aqueous NaOH to form the sodium 2,4,6-tribromophenolate.
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